molecular formula C16H17NO B263118 N-benzyl-N,2-dimethylbenzamide

N-benzyl-N,2-dimethylbenzamide

Cat. No. B263118
M. Wt: 239.31 g/mol
InChI Key: WWGMRQYIAABIDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N,2-dimethylbenzamide, also known as N,N-dimethylbenzamide, is a synthetic compound that has been used in various scientific research applications. This compound is a white crystalline solid that is soluble in organic solvents and has a melting point of 76-78°C.

Mechanism of Action

The mechanism of action of N-benzyl-N,2-dimethylbenzamide is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine and other neurotransmitters in the brain, which can have an impact on cognitive function.
Biochemical and Physiological Effects:
N-benzyl-N,2-dimethylbenzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a role in the breakdown of acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine and other neurotransmitters in the brain, which can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-N,2-dimethylbenzamide in lab experiments is that it is a relatively simple compound to synthesize and purify. Additionally, this compound has been widely used in scientific research and has a well-established mechanism of action. However, one limitation of using N-benzyl-N,2-dimethylbenzamide in lab experiments is that it may not accurately reflect the effects of other compounds that act on the same enzymes.

Future Directions

There are several future directions for research on N-benzyl-N,2-dimethylbenzamide. One area of interest is the development of new compounds that can selectively target acetylcholinesterase and butyrylcholinesterase. Additionally, further studies are needed to better understand the mechanism of action of N-benzyl-N,2-dimethylbenzamide and its potential applications in the treatment of neurological disorders. Finally, research is needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

N-benzyl-N,2-dimethylbenzamide can be synthesized through the reaction of benzyl chloride with N-benzyl-N,2-dimethylbenzamideformamide in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain the pure compound.

Scientific Research Applications

N-benzyl-N,2-dimethylbenzamide has been used in various scientific research applications, including as a reagent in organic synthesis, as a solvent in chromatography, and as a substrate for enzymes. This compound has also been used as a model compound for studying the mechanism of action of certain drugs.

properties

Product Name

N-benzyl-N,2-dimethylbenzamide

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-benzyl-N,2-dimethylbenzamide

InChI

InChI=1S/C16H17NO/c1-13-8-6-7-11-15(13)16(18)17(2)12-14-9-4-3-5-10-14/h3-11H,12H2,1-2H3

InChI Key

WWGMRQYIAABIDX-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N(C)CC2=CC=CC=C2

Canonical SMILES

CC1=CC=CC=C1C(=O)N(C)CC2=CC=CC=C2

Origin of Product

United States

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